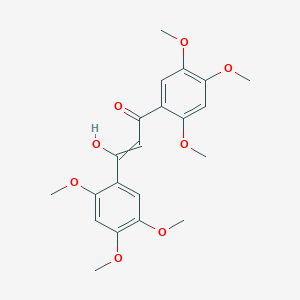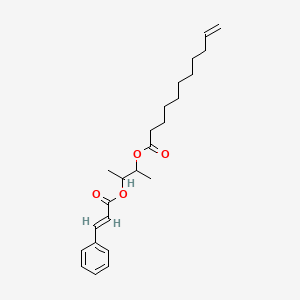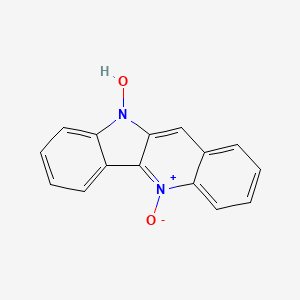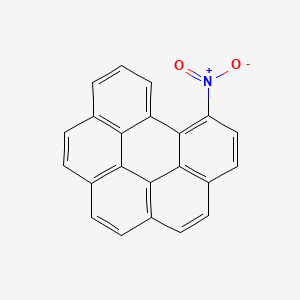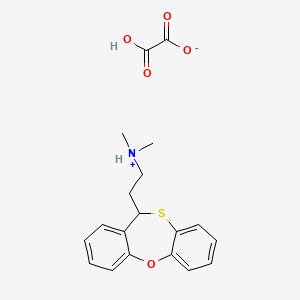
N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its dibenzoxathiepin core, which is a fused ring system containing sulfur and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate typically involves multiple steps. One common method includes the reaction of 11H-dibenz(b,f)-1,4-oxathiepin with N,N-dimethylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11H-Dibenz(b,f)-1,4-oxathiepin-11-propanamine
- N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-propanamine oxalate hydrate
Uniqueness
N,N-Dimethyl-11H-dibenz(b,f)-1,4-oxathiepin-11-ethanamine oxalate is unique due to its specific structural features and the presence of the oxalate group. This gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
82387-03-9 |
|---|---|
Formule moléculaire |
C19H21NO5S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-(6H-benzo[b][1,5]benzoxathiepin-6-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H19NOS.C2H2O4/c1-18(2)12-11-16-13-7-3-4-8-14(13)19-15-9-5-6-10-17(15)20-16;3-1(4)2(5)6/h3-10,16H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
VUWMOHMAZSLLTJ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC1C2=CC=CC=C2OC3=CC=CC=C3S1.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



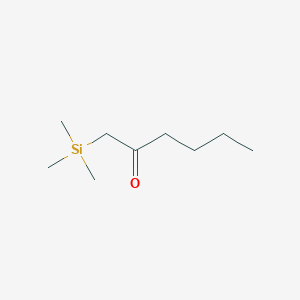
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
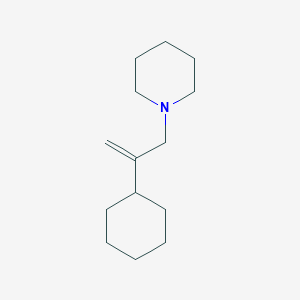
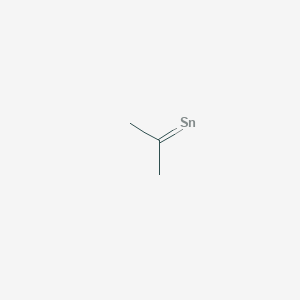
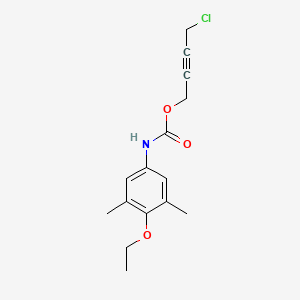
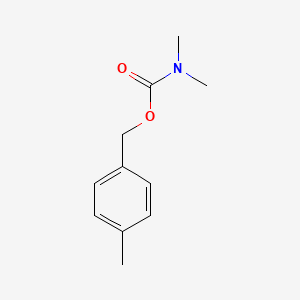
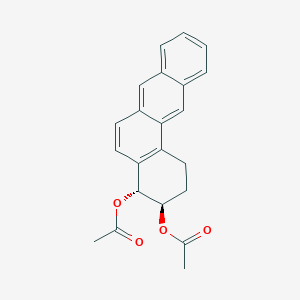
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
